2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It was first discovered by researchers at the University of Cambridge in the UK, and has since undergone preclinical and clinical trials to evaluate its efficacy and safety.
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves blocking the angiotensin II type 2 receptor, which is found in the nervous system and is involved in the development of chronic pain. By blocking this receptor, 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide reduces the activity of pain-sensing neurons and reduces the perception of pain.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include reducing the activity of pain-sensing neurons, reducing inflammation in the nervous system, and reducing the perception of pain. The drug has also been shown to be well-tolerated in human clinical trials, with few side effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide for lab experiments is that it has been extensively studied in preclinical models of chronic pain, and has also undergone human clinical trials. This means that researchers have a good understanding of its mechanism of action and safety profile, which can help guide future research. However, one limitation of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is that it is a small molecule drug, which may limit its ability to penetrate certain tissues or target specific cells.
Orientations Futures
There are several potential future directions for research on 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is in combination therapies, where 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is used in combination with other drugs to enhance its efficacy or reduce side effects. Another area of interest is in exploring the potential use of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in other conditions besides chronic pain, such as inflammatory diseases or cancer. Finally, there is ongoing research to better understand the mechanism of action of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, which could lead to the development of new drugs with similar mechanisms of action.
Méthodes De Synthèse
The synthesis of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, starting with the reaction of 4-ethylphenol with epichlorohydrin to form the intermediate compound 2-(4-ethylphenoxy)propanol. This intermediate is then reacted with N-(3-aminophenyl)morpholine to form the final product, 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis process has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for its potential use in treating chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, and has also been evaluated in human clinical trials for its safety and efficacy. The drug works by blocking the action of a specific protein called the angiotensin II type 2 receptor, which is involved in the development of chronic pain.
Propriétés
Nom du produit |
2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide |
---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-2-16-6-8-19(9-7-16)27-15-20(24)22-18-5-3-4-17(14-18)21(25)23-10-12-26-13-11-23/h3-9,14H,2,10-13,15H2,1H3,(H,22,24) |
Clé InChI |
ZXFMJSXMIUUKHF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.